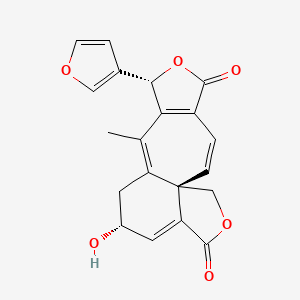
Salviandulin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Salviandulin E can be synthesized through a series of chemical reactions starting from naturally occurring precursors. The synthetic route typically involves the rearrangement of neoclerodane skeletons, followed by specific functional group modifications . The reaction conditions often include the use of organic solvents such as dichloromethane and ethyl acetate, along with catalysts to facilitate the rearrangement and functionalization processes .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from Salvia leucantha. The plant material is macerated with solvents of varying polarity, such as n-hexane, ethyl acetate, and dichloromethane, to isolate the compound . The extracts are then purified using chromatographic techniques to obtain this compound in its pure form .
化学反应分析
Types of Reactions
Salviandulin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
科学研究应用
Salviandulin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying neoclerodane diterpenoids and their chemical properties.
Biology: Investigated for its biological activities, including antimicrobial and anti-inflammatory effects.
作用机制
The mechanism of action of Salviandulin E involves its interaction with specific molecular targets and pathways. In the case of its antitrypanosomal activity, this compound disrupts the cellular processes of Trypanosoma brucei brucei, leading to the inhibition of parasite growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the parasite’s metabolic processes .
相似化合物的比较
Similar Compounds
Salviandulin A: Another neoclerodane diterpenoid with antimicrobial and anti-inflammatory properties.
Eupatorin: A flavone with similar biological activities, including antimicrobial effects.
Spiroleucantholide: A diterpenoid with a rearranged neoclerodane skeleton, isolated from Salvia leucantha.
Uniqueness
Salviandulin E is unique due to its potent antitrypanosomal activity and its specific neoclerodane skeleton arrangement . This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for scientific research .
属性
分子式 |
C20H16O6 |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
(1S,7R,12R)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-2,4(8),9,13-tetraene-5,15-dione |
InChI |
InChI=1S/C20H16O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h2-5,7-8,12,17,21H,6,9H2,1H3/t12-,17+,20+/m1/s1 |
InChI 键 |
OHRYPZSDRFBQMN-ZINOCKGTSA-N |
手性 SMILES |
CC1=C2C[C@H](C=C3[C@]2(COC3=O)C=CC4=C1[C@@H](OC4=O)C5=COC=C5)O |
规范 SMILES |
CC1=C2CC(C=C3C2(COC3=O)C=CC4=C1C(OC4=O)C5=COC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















